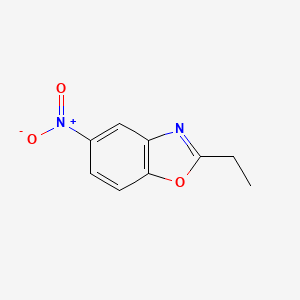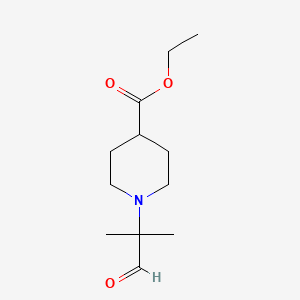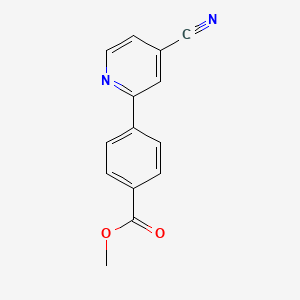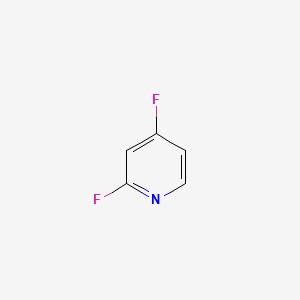
5-amino-1-metil-1H-pirazol-4-carbohidrazida
Descripción general
Descripción
5-amino-1-methyl-1H-pyrazole-4-carbohydrazide: is a chemical compound with the molecular formula C5H9N5O . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Aplicaciones Científicas De Investigación
Química Medicinal
Las amino-pirazoles, incluyendo la 5-amino-1-metil-1H-pirazol-4-carbohidrazida, han sido extensamente estudiadas en la química medicinal . Son estructuras ventajosas capaces de proporcionar ligandos útiles para receptores o enzimas, como p38MAPK, y diferentes quinasas, COX y otras, así como objetivos importantes para infecciones bacterianas y virales .
Actividad Anticancerígena
Algunos derivados de la this compound han mostrado propiedades antiproliferativas prometedoras, capaces de suprimir el crecimiento de líneas celulares cancerosas específicas . Por ejemplo, la (S)-5-amino-3-(4-((5-fluoro-2-metoxibenzamido)metil)fenil)-1-(1,1,1-trifluoropropano-2-il)-1H-pirazol-4-carboxamida es un inhibidor reversible de la Bruton Kinasa (BTK), una tirosina kinasa no receptora, que representa un objetivo terapéutico principal para las malignidades impulsadas por células B .
Actividad antioxidante
Ciertos derivados de la this compound han demostrado una notable inhibición de la producción de ROS en las plaquetas . Esta actividad antioxidante podría ser beneficiosa en condiciones donde el estrés oxidativo juega un papel significativo.
Propiedades antiinflamatorias
Las amino-pirazoles han sido estudiadas por sus propiedades antiinflamatorias . Pueden proporcionar ligandos útiles para enzimas como COX, que juega un papel crucial en la inflamación .
Aplicaciones industriales y agrícolas
Los compuestos de pirazol, incluyendo la this compound, han encontrado aplicaciones en varios sectores industriales y agrícolas . Se utilizan en la química supramolecular y polimérica, en la industria alimentaria, como colorantes cosméticos y como estabilizadores UV .
Actividad antibacteriana
El andamiaje de pirazol, que incluye la this compound, ha sido notado por sus propiedades antibacterianas . Esto la convierte en una candidata potencial para el desarrollo de nuevos agentes antibacterianos.
Mecanismo De Acción
Target of Action
The primary target of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of cancers due to their abnormal activation .
Mode of Action
5-amino-1-methyl-1H-pyrazole-4-carbohydrazide acts as a covalent inhibitor of FGFRs . It targets both the wild-type FGFRs and the gatekeeper mutants . This compound shows nanomolar activity against FGFR1, FGFR2, FGFR3, and the FGFR2 V564F gatekeeper mutant .
Result of Action
The molecular and cellular effects of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide’s action primarily involve the inhibition of FGFRs. This inhibition can potentially lead to the suppression of cancer cell proliferation and survival .
Análisis Bioquímico
Biochemical Properties
5-amino-1-methyl-1H-pyrazole-4-carbohydrazide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling pathways, potentially altering cellular responses to external stimuli .
Molecular Mechanism
At the molecular level, 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes in the target molecules, affecting their activity and function. Furthermore, it may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
The temporal effects of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide can result in alterations in cellular function, including changes in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Understanding the dosage-dependent effects is essential for determining the therapeutic potential and safety of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide .
Metabolic Pathways
5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play critical roles in metabolic processes. These interactions can influence metabolic flux and alter the levels of specific metabolites. For instance, it may affect the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and utilization .
Transport and Distribution
The transport and distribution of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide within cells and tissues are essential for understanding its biochemical effects. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, influencing its activity and function. The distribution of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide within tissues can also affect its overall impact on cellular processes .
Subcellular Localization
The subcellular localization of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the mitochondria, where it may influence energy production and metabolic processes. Understanding the subcellular localization of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide is essential for elucidating its biochemical mechanisms and potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or water, and the mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods: In industrial settings, the production of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or hydrazide groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen
Propiedades
IUPAC Name |
5-amino-1-methylpyrazole-4-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c1-10-4(6)3(2-8-10)5(11)9-7/h2H,6-7H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFARNLCWFCSYMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)NN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377090 | |
| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99347-21-4 | |
| Record name | 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary application of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide as discussed in the research paper?
A1: The research paper focuses on the synthesis of novel 1-(substituted-pyrazole-4-carbonyl)-pyrazoles utilizing 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide as a starting material. [] The synthesized compounds were then evaluated for their herbicidal activity. Therefore, the primary application explored in this study is the development of new herbicides.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Nitropyrrolo[1,2-a]quinoline](/img/structure/B1303109.png)











![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)
